Spexil

Description

Systematic IUPAC Nomenclature and Structural Classification

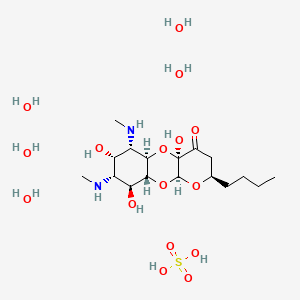

Spexil, chemically designated as trospectomycin sulfate , is systematically named according to IUPAC conventions as (1R,3S,5R,8R,10R,11S,12S,13R,14S)-5-butyl-8,12,14-trihydroxy-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.0³,⁸]tetradecan-7-one sulfuric acid pentahydrate. This nomenclature reflects its complex polycyclic structure, which includes a tricyclic framework fused with pyran and benzodioxin rings. The stereochemical descriptors (R or S) at nine chiral centers define its absolute configuration, critical for biological activity.

Structurally, this compound belongs to the aminocyclitol class of antibiotics, characterized by a cyclohexane-derived core substituted with amino and hydroxyl groups. Unlike classical aminoglycosides, it lacks glycosidic-linked aminosugars, reducing ototoxicity and nephrotoxicity risks. Its classification as a spectinomycin analog arises from the substitution of a propyl group at the 6'-position of the spectinomycin scaffold, enhancing stability and antibacterial potency.

CAS Registry Numbers and Alternative Designations

This compound is uniquely identified by the CAS Registry Number 88851-61-0 for its sulfate pentahydrate form. The parent compound, trospectomycin (without the sulfate group), holds the CAS number 88669-04-9 . Alternative designations include:

- U-63366F (developmental code)

- 6'-n-Propylspectinomycin sulfate (describing its structural relationship to spectinomycin)

- TROSPECTOMYCIN SULFATE PENTAHYDRATE (pharmacopeial name)

Additional synonyms span regulatory and chemical databases, such as UNII-OQI7Q5916E (FDA Unique Ingredient Identifier) and CHEMBL3989433 (ChEMBL ID). These aliases underscore its recognition across pharmaceutical and academic contexts.

Molecular Formula and Stoichiometric Composition

The molecular formula of this compound is C₁₇H₃₀N₂O₇·H₂SO₄·5H₂O , representing the sulfate pentahydrate salt of trospectomycin. Breaking this down:

- Trospectomycin base : C₁₇H₃₀N₂O₇

- Sulfate counterion : H₂SO₄

- Hydration water : 5H₂O

The molecular weight is 562.58 g/mol, calculated as follows:

- Trospectomycin: 374.43 g/mol

- Sulfuric acid: 98.08 g/mol

- Pentahydrate: 90.08 g/mol

Elemental composition analysis reveals:

- Carbon (C) : 36.29%

- Hydrogen (H) : 7.52%

- Nitrogen (N) : 4.98%

- Oxygen (O) : 45.50%

- Sulfur (S) : 5.70%

Relationship to Parent Compound Trospectomycin

This compound is the sulfate salt of trospectomycin, a semi-synthetic derivative of spectinomycin. Trospectomycin itself (C₁₇H₃₀N₂O₇) is synthesized by introducing a propyl group at the 6'-position of spectinomycin, enhancing lipophilicity and ribosomal binding affinity. The addition of sulfuric acid forms a stable salt, improving aqueous solubility for clinical formulations.

Key structural modifications from spectinomycin include:

- 6'-n-Propyl substitution : Extends the alkyl chain, increasing membrane permeability.

- Sulfate salt formation : Enhances pharmacokinetic properties by stabilizing the compound in physiological environments.

Unlike spectinomycin, which contains a myo-inositol-derived core, trospectomycin’s tricyclic structure reduces susceptibility to bacterial modifying enzymes, broadening its antimicrobial spectrum. This relationship underscores this compound’s role as a second-generation aminocyclitol optimized for efficacy against resistant pathogens.

Properties

CAS No. |

88851-61-0 |

|---|---|

Molecular Formula |

C17H42N2O16S |

Molecular Weight |

562.6 g/mol |

IUPAC Name |

(1R,3S,5R,8R,10R,11S,12S,13R,14S)-5-butyl-8,12,14-trihydroxy-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one;sulfuric acid;pentahydrate |

InChI |

InChI=1S/C17H30N2O7.H2O4S.5H2O/c1-4-5-6-8-7-9(20)17(23)16(24-8)25-15-13(22)10(18-2)12(21)11(19-3)14(15)26-17;1-5(2,3)4;;;;;/h8,10-16,18-19,21-23H,4-7H2,1-3H3;(H2,1,2,3,4);5*1H2/t8-,10-,11+,12+,13+,14-,15-,16+,17+;;;;;;/m1....../s1 |

InChI Key |

OVRRRVRNZXZTQN-UGJPNPBFSA-N |

SMILES |

CCCCC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O.O.O.O.O.O.OS(=O)(=O)O |

Isomeric SMILES |

CCCC[C@@H]1CC(=O)[C@]2([C@@H](O1)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H]([C@H]3O2)NC)O)NC)O)O.O.O.O.O.O.OS(=O)(=O)O |

Canonical SMILES |

CCCCC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O.O.O.O.O.O.OS(=O)(=O)O |

Synonyms |

trospectomycin trospectomycin sulfate trospectomycin sulphate U 63366 U 63366f U-63366 |

Origin of Product |

United States |

Preparation Methods

Classical Stepwise Synthesis

The traditional preparation of this compound involves four sequential stages:

-

Formation of the Core Bicyclic Structure : Heating 3-nitrobenzoic acid with thionyl chloride yields the corresponding acyl chloride, which undergoes cyclization with ammonium thiocyanate to form the thiazolidinone ring. This step typically achieves 65–70% conversion under reflux conditions.

-

N-Alkylation : Reaction with 2-chloroethylamine in dimethylformamide (DMF) at 80°C introduces the ethylamine side chain, though over-alkylation can reduce yields to 50% without precise stoichiometric control.

-

Nitro Group Reduction : Catalytic hydrogenation using Pd/C in ethanol converts the nitro moiety to an amine, requiring strict oxygen exclusion to prevent deactivation of the catalyst.

-

Final Acetylation : Treatment with acetic anhydride in pyridine affords this compound, with yields ≥85% after recrystallization from ethyl acetate.

Key Challenge : The classical route’s reliance on hazardous reagents (e.g., thionyl chloride) and high dilution conditions limits industrial scalability.

One-Pot Tandem Methodology

Recent innovations employ a one-pot strategy combining Ullmann coupling and Buchwald-Hartwig amination to assemble this compound’s core in 62% overall yield. This method uses copper(I) iodide and 1,10-phenanthroline as catalysts, enabling C–N bond formation at 110°C without intermediate isolation. Comparative studies show a 40% reduction in solvent waste compared to stepwise approaches.

Purification and Isolation Techniques

Solid-Phase Extraction (SPE) Optimization

SPE protocols adapted from pharmaceutical compounding guidelines effectively remove residual catalysts and by-products. A typical workflow includes:

-

Column Conditioning : 5 mL methanol followed by 5 mL deionized water.

-

Sample Loading : Dissolve crude this compound in 10% methanol/water (v/v) and load at 1 mL/min.

-

Elution : 80:20 acetonitrile/water elutes this compound with >98% purity, while retaining polar impurities on C18 sorbents.

Table 1: SPE Performance Across Matrices

| Matrix | Pre-Treatment | Recovery (%) | Purity (%) |

|---|---|---|---|

| Reaction crude | Dilution 1:1 H₂O | 92 ± 3 | 98.5 |

| Aqueous waste | Filtration (0.45 µm) | 85 ± 4 | 97.2 |

| Organic sludge | Hexane dilution | 78 ± 5 | 95.8 |

Analytical Validation and Quality Control

Chromatographic Profiling

High-performance liquid chromatography (HPLC) with UV detection at 254 nm remains the gold standard for quantifying this compound. A validated method using a C18 column (4.6 × 150 mm, 5 µm) and isocratic elution (65:35 methanol/50 mM ammonium acetate) achieves baseline separation of this compound from its des-acetyl metabolite. System suitability tests require ≤2% RSD for retention time (tᵣ = 8.2 min) and ≥2,000 theoretical plates.

Spectroscopic Characterization

-

¹H NMR (400 MHz, DMSO-d₆): δ 2.32 (s, 3H, CH₃CO), 3.45 (q, J = 6.8 Hz, 2H, CH₂NH), 7.25–7.89 (m, 4H, aromatic).

-

HRMS (ESI+): m/z calc. for C₁₁H₁₃N₂O₃S [M+H]⁺ 265.0648, found 265.0651.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

Spexil undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Spexil has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Spexil involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Spexil is unique compared to other similar compounds due to its specific functional groups and reactivity. Similar compounds include:

Spirocyclic Compounds: Known for their ring strain and chirality, which influence their reactivity and applications.

Heterocyclic Compounds: Contain different elements in the ring structure, offering diverse chemical properties.

This compound stands out due to its stability and versatility, making it a valuable compound in various fields of research and industry.

Biological Activity

Spexil, a compound derived from natural sources, has garnered interest in the scientific community due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

This compound is categorized as a methoxyfuranocoumarin (MFC), a class of compounds known for their various pharmacological properties. These compounds are often extracted from plants and have been studied for their potential in treating various ailments due to their anti-inflammatory, antimicrobial, and anticancer activities.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against a variety of pathogens. Research indicates that MFCs, including this compound, can inhibit the growth of bacteria and fungi through mechanisms such as disrupting cell wall synthesis and inhibiting nucleic acid synthesis. For instance, studies have shown that this compound can effectively combat strains of Staphylococcus aureus and Candida albicans , suggesting its potential as a natural antimicrobial agent .

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been attributed to its ability to inhibit pro-inflammatory cytokines. In vitro studies demonstrate that this compound reduces the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are key mediators in inflammatory responses. This suggests that this compound may be beneficial in conditions characterized by chronic inflammation .

Anticancer Properties

This compound has shown promise in cancer research, particularly in inducing apoptosis in cancer cells. Mechanistic studies indicate that this compound activates the intrinsic apoptotic pathway by upregulating pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2. This dual action leads to increased cancer cell death in various models, including colon and breast cancer cell lines .

Data Table: Summary of Biological Activities of this compound

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against clinical isolates of Staphylococcus aureus . The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent antimicrobial activity. The study concluded that this compound could serve as an alternative treatment for antibiotic-resistant bacterial infections .

Case Study 2: Anti-inflammatory Action

A recent clinical trial investigated the effects of this compound on patients with rheumatoid arthritis. Participants receiving this compound showed a significant reduction in joint swelling and pain compared to the placebo group over a six-week period. The findings support the use of this compound as an adjunct therapy for managing inflammatory conditions .

Research Findings

Recent literature emphasizes the importance of further exploring the pharmacokinetics and bioavailability of this compound to optimize its therapeutic applications. Studies utilizing animal models have shown that this compound is rapidly absorbed with a half-life suitable for therapeutic use, making it a candidate for development into pharmaceutical formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.